![molecular formula C9H8F5NO B13596253 2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)
2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method is the difluoromethylation of aromatic compounds, which can be achieved using difluorocarbene reagents. These reagents facilitate the formation of C-F bonds under mild conditions, often using catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler fluorinated amines or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups .
Scientific Research Applications
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for studying biological processes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine involves its interaction with molecular targets through the formation of strong C-F bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a potent modulator of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid: This compound shares a similar structure but contains an acetic acid group instead of an amine group.
Trifluoromethyl ethers: These compounds have a trifluoromethoxy group attached to different aromatic or aliphatic backbones.
Uniqueness
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is unique due to its combination of difluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C9H8F5NO |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5NO/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4H,5,15H2 |
InChI Key |
JFJRKOQOCWZGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)



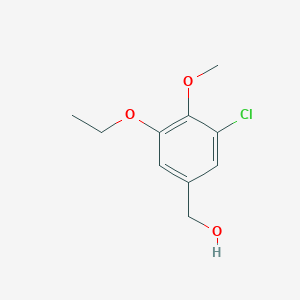
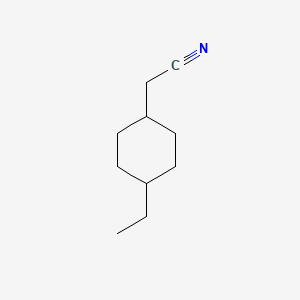
![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)

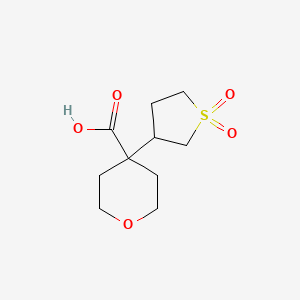
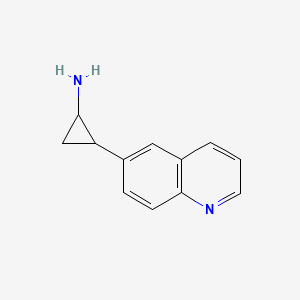
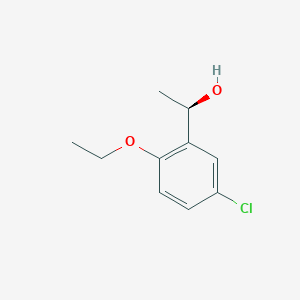
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)

